PI3Kδ Cellular Inhibition Potency Relative to the Approved Inhibitor Idelalisib
In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 1,3-dimethyl-2-phenylpiperidin-4-one demonstrated an IC₅₀ of 102 nM [1]. In contrast, the FDA-approved PI3Kδ inhibitor idelalisib exhibited a similar cellular potency of 7.6 nM under comparable conditions [2]. While less potent than idelalisib, the compound's sub-micromolar cellular activity confirms its utility as a scaffold for further optimization or as a tool compound for probing PI3Kδ-dependent pathways.
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM |
| Comparator Or Baseline | Idelalisib (CAL-101): IC₅₀ = 7.6 nM |
| Quantified Difference | Idelalisib is ~13.4-fold more potent |
| Conditions | Ri-1 cells, 30 min, electrochemiluminescence assay |
Why This Matters
This quantitative comparison against a clinical benchmark demonstrates the compound's engagement with a therapeutically validated target, supporting its selection for kinase inhibitor programs where scaffold optimization is prioritized.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). IC₅₀ = 102 nM for inhibition of human PI3Kδ in Ri-1 cells. View Source
- [2] Erra M, et al. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases. ACS Med Chem Lett. 2016;8(1):118-123. Idelalisib cellular PI3Kδ IC₅₀ = 7.6 nM. View Source
